molecular formula C17H20N2O4 B1327062 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1010873-30-9

1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B1327062
CAS No.: 1010873-30-9
M. Wt: 316.35 g/mol
InChI Key: IBSBOUOBTRSCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a piperidine ring

Preparation Methods

The synthesis of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the transformation of itaconic acid into intermediate compounds, followed by amidation reactions with various amines . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15-10-13(11-19(15)14-4-2-1-3-5-14)16(21)18-8-6-12(7-9-18)17(22)23/h1-5,12-13H,6-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSBOUOBTRSCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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